1-Bromo-4-[(n-hexyloxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(n-hexyloxy)methyl]benzene is an organic compound with the molecular formula C13H19BrO. It is a derivative of bromobenzene, where the bromine atom is substituted at the para position of the benzene ring, and an n-hexyloxy methyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(n-hexyloxy)methyl]benzene can be synthesized through a multi-step process starting from bromobenzene. The general synthetic route involves the following steps:
Bromination of Benzene: Bromobenzene is prepared by the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(n-hexyloxy)methyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include phenols or quinones.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-[(n-hexyloxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(n-hexyloxy)methyl]benzene in chemical reactions involves the following steps:
Comparison with Similar Compounds
1-Bromo-4-[(n-hexyloxy)methyl]benzene can be compared with other similar compounds such as:
1-Bromo-4-methylbenzene: This compound has a methyl group instead of an n-hexyloxy methyl group, which affects its solubility and reactivity.
1-Bromo-4-[(n-butoxy)methyl]benzene: Similar to this compound but with a shorter alkoxy chain, influencing its physical properties and reactivity.
Properties
IUPAC Name |
1-bromo-4-(hexoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYIPANADVBXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.